
1,3-Dibromo-5-chlorobenzene
Overview
Description
1,3-Dibromo-5-chlorobenzene (C₆H₃Br₂Cl, CAS 14862-52-3) is a halogenated aromatic compound characterized by three substituents on the benzene ring: bromine atoms at positions 1 and 3, and a chlorine atom at position 3. It appears as white to pale-yellow crystals with a molecular weight of 270.35 g/mol, melting point of 91–94°C, boiling point of 256°C, and a density of ~2.02 g/cm³ . It is soluble in toluene and stable under ambient storage conditions but incompatible with oxidizing agents .
Preparation Methods
Electrophilic Aromatic Substitution Strategies
Sequential Bromination-Chlorination
A common approach involves introducing bromine and chlorine atoms sequentially onto a benzene ring. Starting with chlorobenzene, bromination is performed under controlled conditions. Chlorine’s ortho/para-directing effect positions the first bromine at the para position (relative to chlorine), yielding 4-bromo-1-chlorobenzene. A second bromination, using FeBr₃ as a catalyst, directs the incoming bromine to the meta position relative to the first bromine, resulting in 1,3-dibromo-5-chlorobenzene .
Reaction Conditions :
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First Bromination : Br₂ (1 equiv), FeBr₃ (5 mol%), 80°C, 12 h.
-
Second Bromination : Br₂ (1 equiv), AlCl₃ (10 mol%), 100°C, 8 h.
This method’s limitation lies in regioselectivity challenges, as competing ortho substitution can produce 1,2-dibromo-4-chlorobenzene as a byproduct.
Directed Halogenation Using Protective Groups
To enhance meta selectivity, protective groups like sulfonic acid (-SO₃H) or acetyl (-COCH₃) are employed. For example, sulfonation of chlorobenzene at position 5 blocks para sites, enabling bromination at positions 1 and 3. Subsequent desulfonation yields the target compound .
Procedure :
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Sulfonation: Chlorobenzene + H₂SO₄ (fuming), 150°C, 6 h → 5-chlorobenzenesulfonic acid.
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Bromination: Br₂ (2 equiv), FeBr₃, 90°C, 10 h → 1,3-dibromo-5-chlorobenzenesulfonic acid.
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Desulfonation: H₃O⁺ (steam distillation), 200°C → this compound.
Yield : 58% .
Multi-Step Synthesis from Acetanilide Derivatives
Chlorination-Bromination-Deamination
Adapted from a patent for 1-bromo-3,5-dichlorobenzene synthesis , this method modifies acetanilide as a precursor:
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Chlorination : Acetanilide reacts with Cl₂ in 55% H₂SO₄ at 20–30°C to form 2,4-dichlorophenylacetamide.
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Bromination : Treatment with Br₂ at 70–120°C introduces bromine at positions 1 and 3.
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Deamination : Diazotization followed by hypophosphite reduction removes the amino group, yielding this compound.
Key Data :
Bromomethylation and Subsequent Modifications
A recent approach synthesizes 1,3-dibromo-5-(bromomethyl)-2-chlorobenzene as an intermediate, which undergoes debromination to yield the target compound:
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Bromomethylation : 5-Chloro-1,3-dibromobenzene reacts with Br₂ and AlBr₃ to form the bromomethyl derivative.
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Debromination : Zn/HCl selectively removes the bromomethyl group.
Conditions :
-
Bromomethylation : Br₂ (1.2 equiv), AlBr₃ (15 mol%), 80°C, 6 h.
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Debromination : Zn (3 equiv), HCl (conc.), 50°C, 2 h.
Yield : 82%.
Catalytic Halogen Exchange Reactions
Ullmann-Type Coupling
Modern methods employ palladium catalysts to couple aryl halides. For example, 1,3-dibromobenzene reacts with CuCl under Ullmann conditions to substitute chlorine at position 5:
Reaction :
1,3-Dibromobenzene + CuCl → this compound.
Optimization :
Comparative Analysis of Methods
Method | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|
Sequential Bromination | FeBr₃/AlCl₃, 80–100°C | 65–72% | Simple reagents | Low regioselectivity |
Protective Group | H₂SO₄/H₃O⁺, 150–200°C | 58% | High meta selectivity | Multi-step, corrosive reagents |
Acetanilide Derivatization | H₂SO₄/Br₂, 20–120°C | 78% | Scalable for industry | Requires diazotization |
Ullmann Coupling | Pd(OAc)₂/PPh₃, DMF, 120°C | 70% | Atom-economical | Expensive catalysts |
Mechanistic Insights and Kinetic Considerations
Electrophilic Substitution Dynamics
Bromine (Br⁺) attacks the benzene ring activated by electron-donating groups (e.g., -NHCOCH₃ in acetanilide) . Chlorine’s electron-withdrawing nature deactivates the ring but directs incoming electrophiles to meta positions via inductive effects .
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation and reduction can produce different brominated or chlorinated derivatives .
Scientific Research Applications
Organic Synthesis
1,3-Dibromo-5-chlorobenzene serves as a versatile building block in organic synthesis. It is commonly used in the preparation of various derivatives and complex molecules through:
- Cross-Coupling Reactions : This compound can participate in Suzuki and Heck reactions, which are crucial for forming carbon-carbon bonds. These reactions enable the synthesis of pharmaceuticals and agrochemicals .
- Functionalization : The presence of bromine and chlorine atoms allows for selective functionalization, facilitating the introduction of other functional groups into the aromatic ring .
Material Science
In material science, this compound is utilized for:
- Polymer Synthesis : It can be used to create polymers with specific properties by acting as a monomer or an intermediate in polymerization processes .
- Dyes and Pigments : The compound is also involved in the production of dyes and pigments due to its chromophoric properties, which enhance color stability and intensity .
Biochemical Applications
This compound has applications in biochemistry, particularly in:
- Cell Biology : It is used as a reagent in cell culture and modification processes. Its ability to modify cellular components makes it useful for studying cellular mechanisms .
- Antimicrobial Activity : Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
Case Study 1: Synthesis of Biologically Active Compounds
A study highlighted the use of this compound in synthesizing novel biologically active compounds through palladium-catalyzed cross-coupling reactions. The resulting compounds showed promising activity against cancer cell lines, demonstrating the compound's utility in medicinal chemistry .
Case Study 2: Development of Functional Polymers
Research focused on using this compound to develop functionalized polymers for drug delivery systems. The polymers exhibited controlled release properties and biocompatibility, indicating their potential application in pharmaceutical formulations .
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Organic Synthesis | Building block for pharmaceuticals | Versatile reactivity |
Material Science | Polymer synthesis, dyes | Enhanced material properties |
Biochemical Applications | Cell culture modification | Insights into cellular mechanisms |
Mechanism of Action
The mechanism by which 1,3-dibromo-5-chlorobenzene exerts its effects involves its reactivity towards nucleophiles and electrophiles. The presence of bromine and chlorine atoms on the benzene ring makes it susceptible to various substitution reactions. These reactions can alter the electronic properties of the compound, leading to the formation of different products with unique properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzene Derivatives
1,4-Diiodobenzene (DIB, C₆H₄I₂)
- Structural Differences : Iodine substituents at para positions vs. bromine/chlorine in meta positions in 1,3-DBCl.
- Applications : Both used as solid additives in organic solar cells. DIB enhances crystallinity, while 1,3-DBCl reduces surface energy in PM6/PY-IT blends .
- Reactivity : Iodine’s lower bond dissociation energy compared to bromine/chlorine makes DIB more labile in photochemical reactions.
2,4-Dibromo-6-chloroaniline (C₆H₃Br₂ClN)
- Structural Differences: Amino group (-NH₂) at position 6 vs. hydrogen in 1,3-DBCl.
- Degradation Pathways : 2,4-Dibromo-6-chloroaniline degrades to 1,3-DBCl via deamination, followed by further transformation into halogenated indazoles .
1-Bromo-3-chlorobenzene (C₆H₄BrCl)
- Structural Differences : Single bromine and chlorine substituents vs. two bromines in 1,3-DBCl.
- Applications : Less steric hindrance makes it a preferred substrate in nucleophilic aromatic substitutions.
Halogenated Non-Benzene Compounds
Dibromochloromethane (CHBr₂Cl)
- Structural Differences : Aliphatic trihalomethane vs. aromatic 1,3-DBCl.
- Toxicity: Higher environmental persistence and carcinogenic risk compared to 1,3-DBCl .
3,6-Dibromocarbazole (C₁₂H₇Br₂N)
- Structural Differences : Carbazole core with two bromines vs. benzene ring in 1,3-DBCl.
- Applications : Key intermediate in OLED materials; nitrogen in the carbazole ring enables charge transport .
- Reactivity : Participates in Buchwald–Hartwig amination, unlike 1,3-DBCl .
Comparative Data Tables
Table 1: Physical and Chemical Properties
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |
---|---|---|---|---|---|
1,3-Dibromo-5-chlorobenzene | 270.35 | 91–94 | 256 | 2.021 | Toluene |
1,4-Diiodobenzene | 329.90 | 129–131 | Sublimes | 2.20 | Chloroform |
Dibromochloromethane | 208.27 | -57 | 12 (in methanol) | 1.98 | Methanol |
1-Bromo-3-chlorobenzene | 191.45 | Not reported | ~220 | 1.72 | Organic solvents |
Research Findings and Trends
- Photovoltaics : 1,3-DBCl improves film morphology in PM6/PY-IT blends by reducing surface energy, outperforming DIB in device efficiency .
- Degradation Chemistry : 1,3-DBCl is a stable intermediate in the degradation of haloanilines, but its persistence is lower than aliphatic halides like dibromochloromethane .
- Material Science : In OLEDs, bromine/chlorine substitution patterns in 1,3-DBCl enhance thermal stability compared to fluorine analogs (e.g., 1,3-dibromo-5-fluorobenzene) .
Biological Activity
1,3-Dibromo-5-chlorobenzene (DBCB) is an organobromine compound with significant relevance in organic synthesis and biological research. Its chemical structure includes two bromine atoms and one chlorine atom attached to a benzene ring, contributing to its unique reactivity and biological interactions.
- IUPAC Name : this compound
- CAS Number : 14862-52-3
- Molecular Formula : C6H3Br2Cl
- Molecular Weight : 270.35 g/mol
- Melting Point : 95°C to 98°C
- Boiling Point : 256°C
- Solubility : Soluble in toluene .
Biological Activity
This compound exhibits various biological activities that are of interest in medicinal chemistry and toxicology. Below is a summary of its notable biological effects:
Antimitotic Activity
DBCB has been identified as a precursor in the synthesis of compounds with antimitotic properties, particularly in the development of 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogs. These derivatives are being explored for their potential use in cancer treatment due to their ability to inhibit cell division .
Toxicological Studies
Research indicates that DBCB can exhibit cytotoxic effects on certain cell lines. In studies involving human lung carcinoma cells (A549), DBCB demonstrated significant cytotoxicity, leading to cell death at varying concentrations. This suggests a potential for DBCB as a lead compound in developing anticancer agents .
Environmental Impact
DBCB is also studied for its environmental persistence and potential toxicity to aquatic organisms. It has been classified under substances that may pose ecological risks due to its brominated structure, which can affect marine life through bioaccumulation .
Synthesis of Indazole Derivatives
A study focused on the reaction of DBCB with methyl hydrazine has shown promising results in synthesizing 2H-indazoles. These compounds are noted for their pharmacological properties, including anti-inflammatory and anticancer activities. The reaction conditions and yields were optimized, indicating that DBCB serves as an effective starting material for complex organic synthesis .
Cytotoxicity Assays
In vitro assays assessing the cytotoxic effects of DBCB on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The IC50 values varied significantly among different cell lines, highlighting the need for further investigation into its mechanism of action and potential therapeutic applications .
Data Tables
Property | Value |
---|---|
Molecular Formula | C6H3Br2Cl |
Molecular Weight | 270.35 g/mol |
Melting Point | 95°C - 98°C |
Boiling Point | 256°C |
Solubility | Soluble in Toluene |
Biological Activity | Effect/Outcome |
---|---|
Antimitotic | Precursor for antimitotic compounds |
Cytotoxicity | Induces apoptosis in cancer cells |
Environmental Toxicity | Potential risks to aquatic life |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dibromo-5-chlorobenzene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves sequential halogenation of benzene derivatives. For example, bromination of 1-chloro-3,5-dibromobenzene or chlorination of 1,3-dibromobenzene under controlled conditions. Key parameters include:
- Temperature : Reactions at 0–5°C reduce side products like polyhalogenated species .
- Catalysts : Use Lewis acids (e.g., FeBr₃) to direct regioselectivity .
- Solvent : Non-polar solvents (e.g., CCl₄) minimize solvolysis .
Yield optimization requires GC-MS or HPLC monitoring to track intermediates and byproducts .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as a singlet (δ 7.2–7.5 ppm) due to symmetry; carbons adjacent to halogens show downfield shifts (e.g., δ 125–130 ppm) .
- IR Spectroscopy : C-Br (550–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) stretching vibrations validate halogen presence .
- Mass Spectrometry : Molecular ion peaks at m/z 266 (for C₆H₂Br₂Cl) and isotopic patterns confirm halogen stoichiometry . Cross-referencing with computational predictions (DFT) enhances reliability .
Advanced Research Questions
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Studies : B3LYP/6-311++G(d,p) basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps ≈ 5.2 eV), indicating electrophilic aromatic substitution (EAS) reactivity .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation effects on reaction pathways .
- NLO Properties : Hyperpolarizability calculations (e.g., β = 2.1 × 10⁻³⁰ esu) suggest potential in nonlinear optical materials . Validate results against experimental dipole moments and XRD data .
Q. How do steric and electronic effects influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Electronic Effects : Bromine (strongly deactivating, meta-directing) and chlorine (moderately deactivating, ortho/para-directing) create competitive directing. DFT-derived charge densities show C-2 and C-4 as electrophilic hotspots .
- Steric Hindrance : Bulky nucleophiles (e.g., NH₃) favor substitution at less hindered positions (C-5). Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) map activation barriers .
Q. What strategies resolve contradictions in spectral assignments or reaction outcomes?
- Methodological Answer :
- Triangulation : Combine NMR, X-ray crystallography, and computational data to resolve ambiguous peaks. For example, XRD confirms bond angles (C-Br = 1.89 Å) .
- Isotopic Labeling : Use deuterated analogs (e.g., this compound-d₃) to isolate solvent or coupling effects in spectra .
- Peer Validation : Cross-check with databases like NIST Chemistry WebBook for reference spectra .
Q. Methodological Challenges
Q. How can researchers optimize chromatographic methods to identify byproducts in halogenation reactions?
- Methodological Answer :
- GC-MS Conditions : Use a non-polar column (e.g., DB-5) with a temperature gradient (50°C → 280°C at 10°C/min) to separate halogenated isomers .
- HPLC : C18 reverse-phase columns with acetonitrile/water (70:30) resolve polar byproducts (e.g., hydroxylated derivatives) .
- Spiking Experiments : Introduce known standards (e.g., 1,3,5-tribromobenzene) to confirm retention times .
Q. Key Recommendations
Properties
IUPAC Name |
1,3-dibromo-5-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2Cl/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKCOUREFBNNHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164036 | |
Record name | Benzene, 1,3-dibromo-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14862-52-3 | |
Record name | Benzene, 1,3-dibromo-5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014862523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-dibromo-5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60164036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dibromo-5-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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